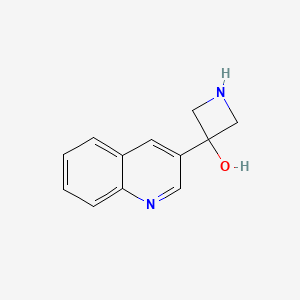

3-(Quinolin-3-yl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-quinolin-3-ylazetidin-3-ol |

InChI |

InChI=1S/C12H12N2O/c15-12(7-13-8-12)10-5-9-3-1-2-4-11(9)14-6-10/h1-6,13,15H,7-8H2 |

InChI Key |

OVIQLBPKIRYDBC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=CC3=CC=CC=C3N=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Quinolin 3 Yl Azetidin 3 Ol and Analogues

Retrosynthetic Disconnection Analysis of the 3-(Quinolin-3-yl)azetidin-3-ol Core Structure

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection breaks the C3-C3 bond between the quinoline (B57606) and azetidine (B1206935) rings. This leads to two key synthons: a quinolin-3-yl nucleophile or electrophile and an azetidin-3-one (B1332698) electrophile or a related precursor.

Figure 1: Retrosynthetic Disconnection of this compound

| Disconnection | Forward Reaction | Key Intermediates |

| C3(quinoline)-C3(azetidine) bond | Nucleophilic addition or cross-coupling | Quinolin-3-yl organometallic reagent and Azetidin-3-one; or 3-Haloquinoline and an azetidine nucleophile. |

| Azetidine ring C-N and C-C bonds | Cyclization reactions | Acyclic amino ketone or amino alcohol precursors. |

This analysis suggests that a primary synthetic strategy would involve the preparation of a suitably protected azetidin-3-one, which can then undergo a nucleophilic addition with a quinolin-3-yl organometallic reagent (e.g., a Grignard or organolithium reagent). Alternatively, a cross-coupling reaction between a 3-haloquinoline and an azetidine-derived nucleophile could be envisioned.

Further disconnection of the azetidin-3-one intermediate points towards acyclic precursors. The formation of the azetidine ring can be achieved through various intramolecular cyclization strategies, which are discussed in the subsequent sections.

Established Synthetic Routes to Azetidine Scaffolds

The construction of the azetidine ring, a strained four-membered heterocycle, is a challenging yet well-explored area of organic synthesis. rsc.org Several methods have been developed for the synthesis of azetidines and their derivatives, including azetidinols. rsc.org

Cycloaddition reactions provide a powerful and direct approach to the azetidine core. The [2+2] cycloaddition, particularly the aza Paternò–Büchi reaction, involves the photochemical reaction of an imine and an alkene to form an azetidine. nih.gov This method allows for the rapid assembly of the four-membered ring system. rsc.org Visible light-mediated [2+2] cycloadditions have also been developed, offering milder reaction conditions. rsc.org

Another relevant strategy is the [3+1] cycloaddition, which can also be employed for the synthesis of azetidine derivatives. These reactions typically involve the combination of a three-atom component with a one-atom component to construct the four-membered ring.

Intramolecular cyclization is a common and effective strategy for the synthesis of azetidines and azetidinols. One such method involves the intramolecular aminolysis of cis-3,4-epoxy amines, which can be catalyzed by Lewis acids like lanthanum(III) triflate to afford azetidin-3-ols with high regioselectivity. frontiersin.org

Another established route is the cyclization of α-amino ketones. The synthesis of azetidin-3-ones, which are direct precursors to azetidin-3-ols, has been achieved through methods like the decomposition of α-amino-α′-diazo ketones or 4-exo-tet cyclizations of α-amino ketones. nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides offers a flexible and stereoselective route to chiral azetidin-3-ones. nih.govnih.gov

Table 1: Comparison of Azetidine Ring Formation Methods

| Method | Description | Advantages | Disadvantages |

| [2+2] Cycloaddition | Photochemical reaction of an imine and an alkene. nih.gov | Direct formation of the azetidine ring. | Often requires photochemical setup; regioselectivity can be an issue. |

| Intramolecular Aminolysis of Epoxy Amines | Lewis acid-catalyzed ring closure of epoxy amines. frontiersin.org | Good regioselectivity for azetidinol (B8437883) formation. | Requires synthesis of the epoxy amine precursor. |

| Cyclization of α-Amino Ketones | Intramolecular cyclization to form azetidin-3-ones. nih.gov | Provides direct access to azetidin-3-one precursors. | May require harsh conditions or the use of hazardous reagents like diazo compounds. nih.gov |

Synthetic Strategies for Regioselective Quinoline-Azetidine Linkage

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the C3 position of the quinoline ring and the C3 position of the azetidine ring.

One of the most direct methods to form the desired C-C bond is through the nucleophilic addition of a quinolin-3-yl organometallic reagent to a protected azetidin-3-one. libretexts.org The quinoline organometallic species can be generated from a 3-haloquinoline via metal-halogen exchange. The subsequent addition to the azetidin-3-one would yield the tertiary alcohol upon workup. libretexts.org

Alternatively, modern cross-coupling reactions offer a powerful tool for this transformation. A palladium-catalyzed Suzuki-Miyaura coupling could be employed between 3-quinolineboronic acid and a suitable 3-halo- or 3-triflyloxy-azetidine derivative, although this would not directly yield the tertiary alcohol. A more direct approach would be a palladium-catalyzed α-arylation of an azetidin-3-one enolate with a 3-haloquinoline. rsc.org Furthermore, palladium-catalyzed C–H activation strategies could potentially be used to directly couple the quinoline C-H bond with an azetidine precursor. rsc.orgnih.gov

Achieving stereocontrol at the newly formed stereocenter on the azetidine ring is a significant challenge. The stereoselective synthesis of the target molecule can be approached in several ways.

One strategy involves the use of a chiral auxiliary on the azetidine nitrogen. This can direct the approach of the quinoline nucleophile to one face of the azetidin-3-one. The synthesis of chiral azetidin-3-ones, for instance, through the gold-catalyzed cyclization of chiral N-propargylsulfonamides, provides an enantiomerically enriched precursor. nih.govnih.gov The subsequent nucleophilic addition of the quinoline moiety would then lead to a diastereoselective synthesis of the desired this compound. uni-muenchen.de

Another approach is the use of a chiral catalyst during the coupling reaction. For instance, a chiral ligand in a palladium-catalyzed coupling could induce enantioselectivity. The stereoselective synthesis of 2,3-disubstituted azetidines has been achieved with high enantioselectivity using copper-catalyzed boryl allylation of azetines, demonstrating the potential for catalytic asymmetric methods in azetidine functionalization. acs.org The diastereoselective preparation of substituted azetidines has also been reported through iodine-mediated cyclization of homoallyl amines. nih.gov

Advanced Synthetic Transformations of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, enabling the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. These transformations can target the quinoline ring, the azetidine ring, or the hydroxyl group.

Functionalization of the Quinoline Ring:

The quinoline nucleus is amenable to a variety of functionalization reactions, particularly through C-H activation methodologies. nih.govresearchgate.net These modern synthetic techniques allow for the direct introduction of substituents at various positions of the quinoline ring, offering an atom-economical approach to diversification. For instance, transition metal-catalyzed reactions can be employed for arylation, alkylation, or amination of the quinoline core. nih.gov Specifically, C-H functionalization at the C2 and C8 positions of the quinoline ring is well-documented, often directed by the nitrogen atom of the heterocycle. researchgate.net Furthermore, recent advances have enabled the challenging C3-functionalization of quinolines, providing access to a broader range of derivatives. rsc.org

Reactions of the Azetidin-3-ol (B1332694) Moiety:

The hydroxyl group of the azetidin-3-ol is a key site for synthetic transformations. It can undergo substitution reactions to introduce a variety of functional groups. For example, an iron-catalyzed thiol alkylation has been reported for the synthesis of 3-aryl-3-sulfanyl azetidines from the corresponding 3-aryl-azetidin-3-ols. acs.orgnih.gov This reaction proceeds via a stabilized azetidine carbocation intermediate and allows for the introduction of various thiol-containing fragments.

The azetidine nitrogen also presents an opportunity for modification. After deprotection of the parent compound, the secondary amine can be subjected to N-alkylation or N-acylation to introduce a wide array of substituents, thereby modulating the physicochemical properties of the molecule.

Interactive Data Table: Examples of Advanced Synthetic Transformations

| Transformation Type | Reagents and Conditions | Product Class |

| C2-Arylation of Quinoline | Pd(OAc)₂, Ag₂CO₃, Aryl Halide | 2-Aryl-3-(azetidin-3-ol-3-yl)quinolines |

| C8-Alkylation of Quinoline | Rh(III) catalyst, Alkene | 8-Alkyl-3-(azetidin-3-ol-3-yl)quinolines |

| Substitution of Hydroxyl Group | FeCl₃, Thiol | 3-(Quinolin-3-yl)-3-(thio)azetidines |

| N-Alkylation of Azetidine | Alkyl Halide, Base | 1-Alkyl-3-(quinolin-3-yl)azetidin-3-ols |

| N-Acylation of Azetidine | Acyl Chloride, Base | 1-Acyl-3-(quinolin-3-yl)azetidin-3-ols |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Key Optimization Parameters:

For the proposed Grignard reaction, critical parameters to optimize include:

Solvent: Ethereal solvents like THF or diethyl ether are standard, but their ratio and the presence of co-solvents can influence the reaction rate and yield.

Temperature: The formation of the Grignard reagent and the subsequent addition to the azetidinone are temperature-sensitive steps that require careful control to minimize side reactions.

Reagent Stoichiometry: The molar ratio of the Grignard reagent to the azetidinone is crucial to maximize conversion and minimize the formation of impurities.

Addition Rate: Slow, controlled addition of the Grignard reagent can help to manage the exothermicity of the reaction and improve selectivity.

For the deprotection step (e.g., hydrogenolysis of a Cbz group), parameters to optimize include:

Catalyst: The choice of catalyst (e.g., Palladium on carbon) and its loading are critical for reaction efficiency.

Hydrogen Pressure: The pressure of hydrogen gas can significantly impact the reaction rate.

Solvent and Temperature: The choice of solvent and reaction temperature can affect the catalyst activity and the solubility of the reactants and products.

Methodologies for Optimization:

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify optimal conditions. This statistical method allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of their interactions and their impact on the reaction outcome.

Scalable Synthesis and Flow Chemistry:

For large-scale production, transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages. rsc.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improving safety, particularly for highly exothermic or hazardous reactions. rsc.org The ability to "number up" by running multiple reactors in parallel, rather than increasing the size of a single batch reactor, simplifies scaling and avoids the need for extensive re-optimization. rsc.org A multi-step synthesis can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, minimizing manual handling and reducing processing time. researchgate.netacs.org

Interactive Data Table: Hypothetical Optimization of Grignard Reaction

| Entry | Solvent | Temperature (°C) | Mg:3-bromoquinoline Ratio | Yield (%) |

| 1 | THF | 0 | 1.2:1 | 65 |

| 2 | Diethyl Ether | 0 | 1.2:1 | 58 |

| 3 | THF | 25 | 1.2:1 | 72 |

| 4 | THF | 0 | 1.5:1 | 75 |

| 5 | THF/Toluene (1:1) | 0 | 1.2:1 | 68 |

| 6 | THF | 0 | 1.5:1 | 85 |

This table represents a hypothetical optimization study, with the optimal conditions highlighted.

Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment of 3-(Quinolin-3-yl)azetidin-3-ol can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the azetidine (B1206935) ring. The hydroxyl (-OH) and amine (-NH) protons would likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would be characterized by signals in the aromatic region (approx. 120-150 ppm) for the nine carbons of the quinoline ring and signals in the aliphatic region for the three carbons of the azetidine ring, including the quaternary carbon C3 bearing the hydroxyl group (approx. 60-80 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for quinoline and azetidine derivatives.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity |

| Quinoline H-2 | 8.8 - 9.2 | 148 - 152 | Doublet (d) |

| Quinoline H-4 | 8.0 - 8.4 | 135 - 139 | Singlet (s) |

| Quinoline H-5 | 7.9 - 8.1 | 128 - 130 | Doublet (d) |

| Quinoline H-6 | 7.5 - 7.7 | 127 - 129 | Triplet (t) |

| Quinoline H-7 | 7.6 - 7.8 | 129 - 131 | Triplet (t) |

| Quinoline H-8 | 7.8 - 8.0 | 127 - 129 | Doublet (d) |

| Azetidine H-2/H-5 | 3.8 - 4.2 | 50 - 55 | Multiplet (m) |

| Azetidine -NH | 1.5 - 3.5 (broad) | - | Broad Singlet (br s) |

| Azetidine C3-OH | 4.0 - 5.5 (broad) | - | Broad Singlet (br s) |

| Azetidine C3 | - | 70 - 80 | - |

| Quinoline C3 | - | 130 - 134 | - |

| Quinoline C4a | - | 128 - 130 | - |

| Quinoline C8a | - | 146 - 149 | - |

To confirm the atomic connections proposed by 1D NMR, a suite of 2D experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the neighboring protons on the quinoline ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8) and within the azetidine ring's methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals in the ¹H and ¹³C spectra to specific C-H pairs in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is essential for determining stereochemistry and conformation. For instance, NOESY can reveal the spatial relationship between the protons on the azetidine ring and the adjacent quinoline ring protons (H-2 and H-4).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound, the molecular formula is C₁₂H₁₂N₂O.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The expected monoisotopic mass is 200.09496 g/mol .

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would produce a molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern would likely involve the loss of small, stable molecules such as water (H₂O) from the tertiary alcohol, or cleavage of the strained azetidine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value | Information Provided |

| HRMS (ESI+) | [M+H]⁺ Exact Mass | 201.10224 | Confirms elemental formula C₁₂H₁₂N₂O |

| MS (ESI+) | [M+H]⁺ | m/z 201 | Molecular weight confirmation |

| MS/MS | Fragmentation of m/z 201 ([M+H]⁺ - H₂O) | m/z 183 | Indicates presence of a hydroxyl group |

| MS/MS | Fragmentation of m/z 201 (Azetidine ring cleavage) | Various | Structural information about the azetidine moiety |

| MS/MS | Fragmentation of m/z 201 (Quinoline fragments) | e.g., m/z 128, 129, 155 | Characteristic fragments confirming the quinoline core |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol O-H | Stretching, broad | 3200 - 3600 |

| Amine N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C and C=N | Stretching | 1500 - 1650 |

| C-O (tertiary alcohol) | Stretching | 1100 - 1200 |

| C-N (azetidine) | Stretching | 1020 - 1250 |

X-ray Crystallography for Solid-State Molecular Conformation and Absolute Configuration

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional coordinates of every atom in the solid state, yielding unambiguous information on bond lengths, bond angles, and torsional angles.

This method would confirm the planarity of the quinoline ring and the puckered conformation of the azetidine ring. Furthermore, it would establish the relative orientation of the two ring systems and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, in the crystal lattice. For chiral molecules, X-ray crystallography on a resolved sample can determine the absolute configuration.

Table 4: Information Obtainable from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided |

| Crystal System & Space Group | Defines the symmetry and packing of molecules in the unit cell. |

| Unit Cell Dimensions | Provides the size and shape of the repeating unit in the crystal. |

| Bond Lengths & Angles | Gives precise geometric data for all covalent bonds and angles. |

| Torsional Angles | Defines the conformation of the molecule, such as the pucker of the azetidine ring. |

| Hydrogen Bonding Parameters | Details the geometry of intermolecular and intramolecular hydrogen bonds. |

| Absolute Configuration | Unambiguously determines the R/S configuration if the compound is chiral and resolved. |

Computational Chemistry and Molecular Modeling of 3 Quinolin 3 Yl Azetidin 3 Ol

Structure Activity Relationship Sar Studies of 3 Quinolin 3 Yl Azetidin 3 Ol Derivatives

Influence of Substituents on the Quinoline (B57606) Ring System on Biological Activity

The quinoline core is a key pharmacophore, and substituents on this bicyclic system can dramatically alter the biological efficacy of the entire molecule. nih.gov Research has shown that the electronic properties and the position of these substituents are critical determinants of activity.

For instance, in the context of anti-breast cancer agents, the introduction of electron-withdrawing groups at specific positions on the quinoline ring has proven beneficial. A study on quinoline-conjugated 2-azetidinones revealed that compounds with a fluorine atom at the 6th position of the quinoline ring showed promising activity against MCF7 and MDA-MB-231 breast cancer cell lines. researchgate.net Similarly, derivatives containing chlorine at the same position also demonstrated enhanced activity compared to the standard, erlotinib. researchgate.net This suggests that electronegative substituents at the C-6 position are favorable for this specific anticancer activity.

Conversely, for other biological targets, electron-donating groups may be preferred. SAR studies on quinoline-imidazole hybrids for antimalarial activity indicated that an electron-donating methoxy (B1213986) (OCH₃) group at the C-2 position enhanced efficacy. nih.gov In contrast, placing an electron-withdrawing chlorine (Cl) atom at the same C-2 position led to a loss of antimalarial activity. nih.gov

The bulkiness of the substituent also plays a role. In one series of quinoline derivatives, compounds featuring bulky aromatic substituents at the C-2 position displayed greater antibacterial activity than those with smaller, aliphatic alkyl groups. noveltyjournals.com This highlights that steric factors and the potential for additional molecular interactions, such as π-π stacking, can be significant.

A series of novel quinoline-clubbed azetidin-2-one (B1220530) derivatives were synthesized and evaluated for antimicrobial activity. sciensage.info The findings from selected compounds are summarized below, indicating how different substitution patterns on the quinoline-linked aromatic amine ring affect activity.

| Compound ID | Substituent (on Phenyl Ring attached to Azetidinone) | Noteworthy Biological Activity |

|---|---|---|

| 8a | 4-Fluoro | Very good antifungal activity |

| 8b | 4-Chloro | Good antibacterial activity |

| 8h | 4-Nitro | Good antibacterial and very good antifungal activity |

Impact of Modifications to the Azetidinol (B8437883) Hydroxyl Group

The hydroxyl group of the azetidinol moiety is a critical functional group that can significantly influence the molecule's properties. It can act as both a hydrogen bond donor and acceptor, allowing for key interactions with biological targets like proteins and enzymes. Modifications to this group, such as esterification, etherification, or oxidation, can profoundly impact solubility, metabolic stability, and target binding affinity.

Esterification of hydroxyl groups is a common strategy in medicinal chemistry. For example, conjugating flavonoids with fatty acids through their hydroxyl groups was found to alter their cytotoxic and antioxidant potential. nih.gov While this strategy can enhance cellular uptake, it has also been shown to decrease the intrinsic antioxidant activity of the parent flavonoid, suggesting a trade-off between different biological properties. nih.gov

The presence and position of hydroxyl groups are known to be vital for the antioxidant activity of many phenolic compounds, as they are key to neutralizing free radicals. researchgate.net Removing or modifying the hydroxyl group on the 3-(quinolin-3-yl)azetidin-3-ol scaffold would likely alter its potential for such interactions.

Furthermore, the hydroxyl group serves as a synthetic handle for creating diverse derivatives. It can be oxidized to a ketone, forming a 3-(quinolin-3-yl)azetidin-3-one. This transformation changes the geometry and electronic nature of the group, replacing a hydrogen bond donor with a hydrogen bond acceptor, which can lead to a completely different pharmacological profile.

| Modification Type | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|

| Oxidation | Ketone | Alters hydrogen bonding capacity (donor to acceptor), changes geometry. |

| Esterification | Ester | Increases lipophilicity, can act as a prodrug strategy, may alter biological activity. nih.gov |

| Etherification | Ether | Removes hydrogen bond donating ability, increases steric bulk, can improve metabolic stability. |

| Substitution | Various (e.g., amine, halogen) | Introduces new functional groups with different chemical properties, potentially leading to novel biological activities. |

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological macromolecules like enzymes and receptors. For derivatives of this compound, the stereocenters on the azetidine (B1206935) ring can have a profound effect on biological potency and selectivity.

The synthesis of azetidine rings can be highly stereospecific. For example, the formation of β-lactams (azetidinones) from aziridines via a cobalt-catalyzed carbonylation process occurs with a specific inversion of configuration, demonstrating how synthetic routes can control the final stereochemical outcome. acs.org

The importance of stereochemistry is evident in numerous drug discovery campaigns. In the development of EZH2 inhibitors, a compound featuring an oxetane (B1205548) ring (a similar four-membered heterocycle) showed that the stereochemistry of the adjacent stereocenter was critical for activity. nih.gov The (+)-(R) enantiomer exhibited a 16-fold increase in potency compared to its (-)-(S) enantiomer, a difference attributed to the specific orientation of the oxetane substituent within a protein cavity. nih.gov

General molecular modification strategies often involve altering the stereochemistry of chiral centers to produce enantiomers with distinct pharmacological profiles, including differences in binding affinity, metabolic stability, or side effects. biomedres.us Therefore, the specific stereoisomer of a this compound derivative is expected to be a key determinant of its efficacy.

Variations in the Azetidine Ring Substituents and their Biological Implications

Substituents on the azetidine ring itself, other than the quinoline and hydroxyl groups, provide another avenue for structural modification and optimization. The size, polarity, and position of these substituents can influence the molecule's conformation, physicochemical properties, and interactions with the target protein. clockss.org

In one study, it was found that introducing two methyl substituents at the 3-position of an azetidine ring led to a decrease in biological activity, suggesting that increased steric bulk at this position may be detrimental. bham.ac.uk Conversely, research on a series of bicyclic pyrrolidine (B122466) inhibitors (a related scaffold) showed that the introduction of aliphatic groups could improve not only potency but also ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic properties, including brain exposure. nih.gov

Analysis of Ligand Efficiency and Lipophilic Efficiency (LE, LLE) in Structural Optimization

In modern drug discovery, potency alone is not a sufficient metric for success. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial parameters used to assess the quality of hits and leads during optimization. sciforschenonline.org These metrics help guide the selection of compounds that achieve high affinity without excessive size or lipophilicity, which can lead to poor pharmacokinetic properties and off-target toxicity. sciforschenonline.orggardp.org

Ligand Efficiency (LE) : Measures the binding affinity per heavy (non-hydrogen) atom. It is calculated as the free energy of binding divided by the number of heavy atoms. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE or LipE) : Relates potency to lipophilicity. It is calculated as the pIC₅₀ (or pEC₅₀) minus the logP or logD of the compound. sciforschenonline.orggardp.org

A high LLE value is desirable, as it indicates that a compound's potency is not solely derived from increasing its greasiness. gardp.org An increase in potency that is accompanied by a significant increase in lipophilicity often does not translate to a better drug, as it may increase non-specific binding and adverse effects. sciforschenonline.orgresearchgate.net

In one successful optimization campaign for BCL6 inhibitors, constraining a flexible chain into a seven-membered ring resulted in a greater than 10-fold increase in potency, despite a reduction in lipophilicity. nih.gov This was reflected in a large increase in the LLE from 3.5 to 5.9, signaling that the structural modification had introduced new, highly efficient interactions with the target protein. nih.gov Analyzing the LE and LLE of various this compound derivatives is therefore essential for identifying the most promising candidates for further development, ensuring that gains in potency are achieved efficiently.

| Metric | Formula | Purpose |

|---|---|---|

| Ligand Efficiency (LE) | -ΔG / HA | Assesses the binding efficiency per heavy atom, favoring smaller, more efficient binders. sciforschenonline.org |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP (or logD) | Balances potency and lipophilicity to guide away from "greasy" molecules and reduce safety risks. sciforschenonline.orggardp.org |

In Vitro Biological Activity and Mechanistic Investigations

Target Identification and Validation for Quinoline-Azetidine Scaffolds

The biological targets for quinoline-azetidine scaffolds are diverse, reflecting their broad spectrum of activity. In the realm of antibacterial research, these compounds are known to target type II bacterial topoisomerase enzymes, namely DNA gyrase and topoisomerase IV researchgate.net. This mechanism is a hallmark of quinolone antibiotics and appears to be retained in some quinoline-azetidine hybrids. For their anticancer effects, studies on quinoline-azetidinone hybrids suggest that their mechanism of action involves the induction of apoptosis, indicating an interaction with cellular pathways that regulate programmed cell death nih.gov. Furthermore, some quinoline (B57606) derivatives have been identified as inhibitors of the Hedgehog signaling pathway by targeting the GLI1 transcription factor nih.gov.

Enzyme Inhibition Assays and Determination of IC50/Ki Values

Enzyme inhibition is a key mechanism through which quinoline-azetidine derivatives exert their therapeutic effects. Various studies have quantified the inhibitory potential of these compounds against different enzymes. For instance, a series of piperidinyl-quinoline acylhydrazones were evaluated for their ability to inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease mdpi.com. Notably, compound 8c (a piperidinyl-quinoline acylhydrazone with a 3-nitro substitution) showed potent inhibition of acetylcholinesterase (AChE) with an IC50 value of 5.3 ± 0.51 µM, while compound 8g (a piperidinyl-quinoline acylhydrazone with a 3-chloro substitution) was a selective inhibitor of butyrylcholinesterase (BuChE) with an IC50 of 1.31 ± 0.05 µM mdpi.com.

In the context of anti-inflammatory research, certain pyrazolo[5,1-b]quinazoline derivatives, which share structural similarities with the quinoline core, have demonstrated potent inhibition of cyclooxygenase-2 (COX-2) with an IC50 value as low as 47 nM mdpi.com. This highlights the potential of the quinoline scaffold to be tailored for specific enzyme targets.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 8c | Acetylcholinesterase (AChE) | 5.3 ± 0.51 | mdpi.com |

| Compound 8g | Butyrylcholinesterase (BuChE) | 1.31 ± 0.05 | mdpi.com |

| Pyrazolo[5,1-b]quinazoline A | Cyclooxygenase-2 (COX-2) | 0.047 | mdpi.com |

Receptor Binding Profiling

Information regarding the specific receptor binding profiles of 3-(Quinolin-3-yl)azetidin-3-ol and its close analogs is not extensively detailed in the currently available literature. While the diverse biological activities suggest interactions with various cellular targets, dedicated receptor binding assays to elucidate these interactions for this specific scaffold are not prominently reported.

Cellular Assays for Functional Response and Viability

The functional response and impact on cell viability of quinoline-azetidine derivatives have been primarily investigated in the context of their anticancer properties. A study on quinoline-azetidinone hybrids revealed significant antiproliferative activity against human cancer cell lines. For example, compound 6f exhibited potent activity against the Hep G2 cell line with an IC50 value of 0.04 ± 0.01 µM, while compound 6j was highly active against the Hep 3B cell line with an IC50 of 0.66 ± 0.01 µM nih.gov. These findings underscore the cytotoxic potential of this class of compounds against hepatocellular carcinoma cells.

Furthermore, a separate class of azetidine (B1206935) amides has been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell survival and proliferation. These compounds have demonstrated the ability to inhibit the growth of breast tumor cells, suppress the expression of STAT3 target genes, and induce apoptosis acs.org. For instance, azetidine analogues 7e , 7f , 7g , and 9k showed significant inhibition of colony formation in human MDA-MB-231 breast cancer cells at a concentration of 0.5 µM acs.org.

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 6f | Hep G2 | Antiproliferation | 0.04 ± 0.01 | nih.gov |

| Compound 6j | Hep 3B | Antiproliferation | 0.66 ± 0.01 | nih.gov |

| Azetidine analogue 7g | MDA-MB-231 | Colony Formation Inhibition | Significant at 0.5 | acs.org |

Investigation of Intracellular Signaling Pathways and Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of quinoline-azetidine scaffolds involve the modulation of key intracellular signaling pathways. In cancer cells, the induction of apoptosis by quinoline-azetidinone hybrids is a primary mechanism of action nih.gov. This suggests interference with the Bcl-2 family of proteins or other components of the apoptotic cascade.

In the context of inflammation, quinoline derivatives have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways researchgate.net. Specifically, they can inhibit the phosphorylation of IκBα and p65 in the NF-κB pathway, and the phosphorylation of ERK and JNK in the MAPK pathway researchgate.net. These pathways are crucial for the expression of pro-inflammatory mediators. Phenolic compounds, in general, are known to modulate a broad range of inflammation-associated signaling pathways, including NF-κB, activator protein (AP)-1, and peroxisome proliferator-activated receptor (PPAR) transcription factors, as well as protein tyrosine kinases (PTKs) and the PI3K/Akt pathway nih.gov.

Assessment of Antimicrobial Activity Against Specific Pathogens

The quinoline-azetidine framework is a promising scaffold for the development of new antimicrobial agents. Numerous studies have documented the in vitro activity of various derivatives against a range of bacterial and fungal pathogens. For example, a series of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones were synthesized and screened for their antibacterial and antifungal activities researchgate.netresearchgate.net. These compounds showed activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as fungal strains including Candida albicans and Aspergillus niger researchgate.net.

Another study on quinoline-based hydroxyimidazolium hybrids reported significant antifungal activity against Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL for compounds 7c and 7d nih.gov. Hybrid 7b from the same series demonstrated potent anti-staphylococcal activity with an MIC of 2 µg/mL against Staphylococcus aureus nih.gov. Furthermore, pyrimido-isoquinolin-quinone derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 2 to 32 µg/mL mdpi.com.

| Compound Class/Derivative | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-oxadiazole-azetidinone derivatives | S. aureus, E. coli | Variable | researchgate.net |

| Quinoline-based hydroxyimidazolium hybrid 7c/7d | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL | nih.gov |

| Pyrimido-isoquinolin-quinones | MRSA | 2 - 32 µg/mL | mdpi.com |

Anti-Inflammatory Activity in Cellular Models

The anti-inflammatory potential of the quinoline scaffold has been demonstrated in various cellular models. Quinoline derivatives have been found to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) nih.gov. For instance, Berenjenol, a triterpene with a structural resemblance to parts of the quinoline scaffold, reduced the expression of both COX-2 (65% inhibition at 50 µM) and inducible nitric oxide synthase (iNOS) (80% inhibition at 50 µM) in these cells nih.gov.

The mechanism of this anti-inflammatory action is often linked to the inhibition of the NF-κB and MAPK signaling pathways, as mentioned previously researchgate.net. A series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives also exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, further supporting the potential of this scaffold in developing anti-inflammatory agents nih.govresearchgate.net.

Anticancer Activity in Cell Lines (excluding clinical efficacy)

While direct in vitro studies on the anticancer activity of this compound are not extensively documented in publicly available research, the broader classes of quinoline and azetidinone derivatives, including hybrids of the two, have demonstrated significant potential as anticancer agents. arabjchem.orgnih.gov Research into these related compounds provides a strong indication of the potential cytotoxic and antiproliferative effects that molecules combining these scaffolds might possess.

Detailed Research Findings

Investigations into various quinoline derivatives have revealed their ability to inhibit the proliferation of a wide range of human cancer cell lines. These compounds often exhibit cytotoxic effects through mechanisms such as inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow), and disrupting cell migration. arabjchem.org

Similarly, compounds containing the azetidinone ring have been evaluated for their potential anticancer activities, with some derivatives showing promising cytotoxicity against cancer cells. nih.gov The combination of quinoline and azetidinone moieties in hybrid molecules has been a particular area of interest for researchers seeking to develop novel and potent anticancer agents. nih.gov

One study on quinoline-azetidinone hybrids reported significant antiproliferation activity against Hep G2 (human liver cancer) and Hep 3B (human hepatocellular carcinoma) cell lines. nih.gov For instance, compound 6f from this study showed a potent IC₅₀ value of 0.04±0.01µM against the Hep G2 cell line, while compound 6j had an IC₅₀ of 0.66±0.01µM against the Hep 3B cell line. nih.gov These values indicate a higher potency than some standard chemotherapeutic drugs. nih.gov

Another area of investigation for quinoline derivatives has been their role as inhibitors of protein kinases, which are crucial for cancer cell signaling and proliferation. ekb.eg Some quinoline-chalcone hybrids have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) at nanomolar concentrations. rsc.org For example, specific derivatives showed IC₅₀ values of 31.80 nM, 37.07 nM, and 42.52 nM against EGFR, comparable to the standard inhibitor Gefitinib (IC₅₀ = 29.16 nM). ekb.egrsc.org

The antiproliferative activity of various quinoline derivatives has been documented across a spectrum of cancer cell lines as detailed in the table below.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Azetidinone Hybrid (6f) | Hep G2 | 0.04±0.01 | nih.gov |

| Quinoline-Azetidinone Hybrid (6j) | Hep 3B | 0.66±0.01 | nih.gov |

| Quinoxaline Derivative (6k) | HeLa | 12.17±0.9 | researchgate.net |

| Quinoxaline Derivative (6k) | HCT-116 | 9.46±0.7 | researchgate.net |

| Quinoxaline Derivative (6k) | MCF-7 | 6.93±0.4 | researchgate.net |

| Azetidin-2-one (B1220530) derivative (6) | SiHa | - | nih.gov |

| Azetidin-2-one derivative (6) | B16F10 | - | nih.gov |

Note: A dash (-) indicates that the specific IC₅₀ value was not provided in the source, although cytotoxic activity was reported.

Mechanistic Investigations

The mechanisms through which quinoline and azetidinone derivatives exert their anticancer effects are multifaceted. A primary mechanism observed is the induction of apoptosis. nih.govnih.gov Morphological changes in cancer cells treated with quinoline-azetidinone hybrids, for instance, are suggestive of apoptosis. nih.gov Furthermore, some azetidin-2-one derivatives have been shown to induce apoptosis through the activation of caspase-3, a key enzyme in the apoptotic pathway. nih.govnih.gov

Cell cycle arrest is another significant mechanism of action. arabjchem.org Quinoline compounds can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. arabjchem.orgresearchgate.net This is often achieved by suppressing key regulatory proteins like E2F1. researchgate.net

Inhibition of tubulin polymerization is another well-documented mechanism for certain quinoline derivatives. ekb.eg By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can effectively halt mitosis and lead to cell death. ekb.eg Some derivatives have shown potent tubulin polymerization inhibitory effects with IC₅₀ values in the nanomolar range. ekb.eg

Furthermore, some azetidin-2-one derivatives are believed to exert their anticancer effects by interacting with the colchicine-binding site of tubulin, thereby disrupting microtubule formation. nih.govnih.gov In silico studies have supported this potential mechanism of action. nih.gov

Pre Clinical Pharmacological Characterization in Vitro and Animal Models

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes (non-human)

The metabolic stability of a new chemical entity is a critical parameter assessed early in drug discovery to predict its persistence in the body. This is often evaluated using in vitro systems such as liver microsomes and hepatocytes from various species, which contain the primary enzymes responsible for drug metabolism. nih.govresearchgate.net

Studies on various quinoline (B57606) derivatives have shown that they are metabolized by cytochrome P450 enzymes. nih.gov The clearance rate can vary depending on the specific substitutions on the quinoline core. For instance, in a series of quinoline 3-carboxamide derivatives, microsomal clearance was generally low, suggesting good metabolic stability. nih.gov

The metabolic stability of 3-(Quinolin-3-yl)azetidin-3-ol would be determined by incubating the compound with liver microsomes or hepatocytes from species such as mouse, rat, and dog. The disappearance of the parent compound over time is monitored by LC-MS/MS. The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). youtube.com Compounds with high metabolic stability are more likely to have a longer duration of action in vivo.

Illustrative In Vitro Metabolic Stability of this compound

| Species | System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or million cells) |

|---|---|---|---|

| Mouse | Liver Microsomes | 35 | 45 |

| Rat | Liver Microsomes | 55 | 28 |

| Dog | Liver Microsomes | 70 | 18 |

| Rat | Hepatocytes | 65 | 22 |

Plasma Protein Binding Determination (non-human)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site. mdpi.comnih.gov Generally, only the unbound fraction of a drug is pharmacologically active. The determination of plasma protein binding (PPB) is a key component of preclinical characterization.

For quinoline-based compounds, the degree of plasma protein binding can be variable. For example, the quinolone derivative AM-833 was found to have approximately 50% binding to rat and dog serum proteins. nih.gov The unbound fraction is a critical parameter for interpreting pharmacokinetic and pharmacodynamic data. nih.gov

The plasma protein binding of this compound would be assessed using techniques such as equilibrium dialysis or ultrafiltration. researchgate.net The compound would be incubated with plasma from different preclinical species (e.g., mouse, rat, dog) and the concentration of the compound in the protein-containing and protein-free fractions would be measured to determine the percentage of binding.

Illustrative Plasma Protein Binding of this compound

| Species | Method | Percent Bound (%) | Unbound Fraction (fu) |

|---|---|---|---|

| Mouse | Equilibrium Dialysis | 85 | 0.15 |

| Rat | Equilibrium Dialysis | 88 | 0.12 |

| Dog | Equilibrium Dialysis | 92 | 0.08 |

Assessment of Permeability Across In Vitro Biological Barriers (e.g., Caco-2 cells)

To assess the potential for oral absorption, the permeability of a compound is often evaluated using in vitro models that mimic the intestinal barrier, such as the Caco-2 cell line. researchgate.netnih.gov Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to intestinal enterocytes. molecularcloud.org

The permeability of a compound across the Caco-2 monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated from these measurements. A high Papp (A-B) value is indicative of good intestinal absorption. nih.gov The ratio of Papp (B-A) to Papp (A-B) can indicate whether the compound is a substrate for efflux transporters. springernature.com

Illustrative Caco-2 Permeability of this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Papp (A-B) (x 10⁻⁶ cm/s) | 15 | High Permeability |

| Papp (B-A) (x 10⁻⁶ cm/s) | 25 | Potential for Efflux |

| Efflux Ratio (Papp B-A / Papp A-B) | 1.67 | Low to Moderate Efflux |

Exploratory Pharmacokinetic Profiling in Animal Models (e.g., rodents, focusing on absorption, distribution, metabolism, excretion without dosage or safety implications)

Exploratory pharmacokinetic (PK) studies in animal models, such as mice and rats, are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism. These studies provide essential information on parameters like bioavailability, clearance, volume of distribution, and half-life.

Pharmacokinetic studies of various quinoline derivatives have demonstrated a range of profiles. For example, some quinoline 3-carboxamide derivatives showed low clearance and high exposure in mice, which correlated with their in vitro metabolic stability. nih.gov Another quinolone, AM-833, was rapidly absorbed in mice and rats with elimination half-lives that were species-dependent. nih.gov

Following administration of this compound to rodents, plasma and tissue samples would be collected at various time points and the concentration of the compound would be determined. This data would be used to construct a pharmacokinetic profile and calculate key parameters.

Illustrative Pharmacokinetic Parameters of this compound in Rats

| PK Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Clearance (CL) (mL/min/kg) | 15 | - |

| Volume of Distribution (Vd) (L/kg) | 2.5 | - |

| Half-life (t½) (h) | 4.0 | 4.5 |

| Cmax (ng/mL) | - | 1200 |

| Tmax (h) | - | 1.0 |

| Bioavailability (%) | - | 75 |

Preliminary In Vivo Efficacy Studies in Animal Disease Models (e.g., xenograft, infection models, without clinical relevance)

Preliminary in vivo efficacy studies are conducted in relevant animal models of disease to provide an early indication of the potential therapeutic activity of a compound. The choice of model depends on the intended therapeutic area. For instance, quinoline derivatives have been evaluated in models of malaria and cancer. nih.govnih.govmdpi.com

For a compound like this compound, if it were being developed as an anticancer agent, it might be tested in a mouse xenograft model where human tumor cells are implanted into immunocompromised mice. The effect of the compound on tumor growth would be monitored over time.

Illustrative In Vivo Efficacy of this compound in a Human Tumor Xenograft Model in Mice

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1500 | - |

| This compound | 600 | 60 |

| Reference Compound | 525 | 65 |

Target Engagement Studies in Pre-clinical Systems

Target engagement studies are designed to confirm that a compound interacts with its intended biological target in a cellular or in vivo setting. This is a crucial step to link the compound's mechanism of action to its pharmacological effect. nih.gov

Many quinoline-based compounds have been developed as kinase inhibitors. nih.govresearchgate.netmdpi.com For a hypothetical target kinase, target engagement for this compound could be assessed by measuring the inhibition of phosphorylation of a downstream substrate of the target kinase in cells treated with the compound or in tissues from treated animals.

Illustrative Target Engagement of this compound in a Cell-Based Assay

| Compound Concentration | Inhibition of Target Phosphorylation (%) |

|---|---|

| 1 nM | 15 |

| 10 nM | 45 |

| 100 nM | 85 |

| 1 µM | 98 |

Advanced Analytical Method Development for Research Applications

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods for Quantification in Research Samples

For the quantification of 3-(Quinolin-3-yl)azetidin-3-ol and its derivatives in research samples, particularly in biological matrices like plasma, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as the gold standard. This is exemplified by the methods developed for ritlecitinib, a Janus kinase 3 (JAK3) inhibitor that incorporates the this compound moiety.

A highly sensitive and specific ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has been developed and validated for the quantification of ritlecitinib in rat plasma, a critical component of preclinical pharmacokinetic studies. researcher.liferesearchgate.net This method demonstrates excellent linearity and precision, adhering to the guidelines set by the United States Food and Drug Administration (U.S. FDA). researcher.life

Key parameters of a typical validated LC-MS/MS method for a related compound in rat plasma are summarized below:

| Parameter | Details |

| Instrumentation | AB Sciex QTRAP 5500 coupled with Shimadzu Prominence LC-20AD UFLC System researcher.liferesearchgate.net |

| Column | C18 column (e.g., Xselect HSS T3, 2.5 µm, 2.1x150 mm) researcher.liferesearchgate.net |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile researcher.life |

| Ionization Mode | Positive mode electrospray ionization (ESI) researcher.life |

| Detection Mode | Multiple Reaction Monitoring (MRM) researcher.life |

| Sample Preparation | Protein precipitation from plasma samples researcher.life |

| Linearity Range | e.g., 5–100 ng/mL in rat plasma researcher.life |

| Internal Standard | An isotopically labeled version of the analyte (e.g., [13C4]-ritlecitinib) researcher.life |

This method has been successfully applied to pharmacokinetic studies in rats, providing crucial data on the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound. researcher.life Similar validated HPLC-MS/MS methods have been employed for the analysis of human plasma samples in clinical research, demonstrating the scalability and transferability of these analytical techniques from preclinical to clinical settings.

Chromatographic Separations of Isomers and Metabolites for Research Purposes

The stereochemistry of pharmaceutical compounds can have a significant impact on their pharmacological activity. Therefore, the development of analytical methods capable of separating stereoisomers is of paramount importance. For molecules containing chiral centers, such as this compound, techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed.

Chiral SFC, in particular, has emerged as a powerful technique for the rapid and efficient separation of enantiomers. nih.govafmps.be The use of polysaccharide-based chiral stationary phases is common for achieving enantioselectivity. ymc.eu A general strategy for chiral method development often involves screening a set of complementary chiral columns and mobile phase compositions to identify the optimal conditions for separation. afmps.be While a specific method for this compound is not detailed in the public domain, the successful application of chiral SFC to a wide range of quinoline (B57606) and azetidine (B1206935) derivatives suggests its applicability. researchgate.netacs.orgnih.govacs.orgnih.govresearchgate.net

In addition to isomeric separation, the identification and quantification of metabolites are essential for understanding the biotransformation pathways of a compound. Research on ritlecitinib indicates that its metabolism involves glutathione (GSH) conjugation and cytochrome P450 (CYP)-mediated oxidation. The separation of these metabolites for characterization and quantification typically relies on reversed-phase HPLC coupled with high-resolution mass spectrometry. Similar to the parent compound analysis, a gradient elution with a C18 column is often effective. For instance, a validated LC-MS/MS method has been established for the simultaneous quantification of the drug ripretinib and its active metabolite in human plasma, showcasing the capability of this technique to handle parent-metabolite analysis. frontiersin.orgnih.gov

A representative approach for metabolite separation would involve the following:

| Technique | Stationary Phase | Mobile Phase System | Application |

| Chiral SFC | Polysaccharide-based (e.g., derivatized cellulose or amylose) | Supercritical CO2 with a co-solvent (e.g., methanol, ethanol) | Separation of enantiomers and diastereomers |

| Reversed-Phase HPLC | C18 or similar | Aqueous buffer with organic modifier (e.g., acetonitrile, methanol), often with gradient elution | Separation of the parent compound from its more polar metabolites |

Application of Spectroscopic Techniques for Real-time Monitoring in Research Systems

Process Analytical Technology (PAT) has become an integral part of modern pharmaceutical research and development, enabling real-time monitoring and control of critical process parameters during synthesis and crystallization. nih.govmt.com Spectroscopic techniques are the cornerstone of PAT, providing in-situ information about reaction kinetics, polymorphic form, and product quality without the need for offline sampling. nih.govmt.com

Raman spectroscopy is a particularly powerful PAT tool for monitoring the synthesis of heterocyclic compounds. beilstein-journals.orgvapourtec.comresearchgate.net Its low sensitivity to water, non-destructive nature, and ability to provide a chemical fingerprint make it well-suited for in-line reaction monitoring. mdpi.comvtt.fi For the synthesis of a molecule like this compound, Raman spectroscopy could be used to:

Track the consumption of reactants and the formation of the product in real-time.

Monitor the progress of crystallization processes, including the identification of different polymorphic forms. mdpi.com

Ensure reaction completeness and consistency between batches.

The implementation of in-situ Raman monitoring for a synthetic step would typically involve:

| Spectroscopic Technique | Application in Synthesis/Crystallization | Key Advantages |

| Raman Spectroscopy | - Real-time monitoring of reactant consumption and product formation.- In-situ analysis of polymorphic forms during crystallization. | - Non-destructive and non-invasive.- Provides a specific chemical fingerprint.- Low interference from water.- Can be used with fiber optic probes for remote monitoring. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | - Monitoring changes in functional groups throughout a reaction. | - Provides complementary information to Raman spectroscopy.- Sensitive to changes in bond polarity. |

The data generated from these spectroscopic techniques can be analyzed using chemometric methods to build predictive models for key quality attributes of the final product. mdpi.com This data-rich approach to process understanding is critical for the development of robust and well-controlled manufacturing processes for pharmaceutical intermediates and active pharmaceutical ingredients. nih.govnih.govresearchgate.netrsc.org

Future Directions and Research Perspectives

Prospects for Rational Design and Further Structural Optimization

The future development of 3-(Quinolin-3-yl)azetidin-3-ol as a therapeutic agent will heavily rely on rational design and meticulous structural optimization. The core structure of this compound offers multiple avenues for modification to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is the cornerstone of optimizing this lead compound. By synthesizing a library of analogs with modifications at key positions, researchers can elucidate the structural requirements for biological activity. Preliminary analyses of related quinoline (B57606) and azetidinone derivatives suggest that substitutions on both the quinoline ring and the azetidine (B1206935) nitrogen are likely to influence efficacy and target specificity. nih.govnih.gov For instance, studies on other quinoline derivatives have shown that the introduction of bulky alkoxy groups at position-7 of the quinoline ring can be beneficial for antiproliferative activity. nih.gov

Computational Modeling and In Silico Screening: Molecular docking and dynamic simulations can provide valuable insights into the binding modes of this compound derivatives with potential biological targets. These computational approaches can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process. nih.gov For example, docking studies on quinoline-based hybrids have successfully predicted interactions with enzyme active sites, guiding further synthesis. johnshopkins.edu

| Modification Site | Potential Substituents | Anticipated Impact | Supporting Evidence from Analogs |

| Quinoline Ring (Positions 2, 4, 6, 7, 8) | Halogens, Alkoxy, Alkyl, Amino groups | Modulation of electronic properties, lipophilicity, and target interaction | SAR studies on various quinoline derivatives have demonstrated the importance of these substitutions for anticancer and antimicrobial activities. nih.govresearchgate.net |

| Azetidine Nitrogen | Alkyl chains, Aryl groups, Heterocyclic moieties | Alteration of solubility, metabolic stability, and introduction of new interaction points | Modifications at this position in other azetidine-containing compounds have been shown to significantly affect biological activity. oaji.net |

| Azetidin-3-ol (B1332694) Group | Esterification, Etherification, Replacement with other functional groups | Impact on hydrogen bonding capacity and pharmacokinetic profile | The hydroxyl group is a key site for metabolic conjugation and its modification can improve drug-like properties. |

Exploration of Novel Biological Targets and Therapeutic Modalities

The quinoline and azetidine scaffolds are associated with a broad range of biological activities, suggesting that this compound could have multiple therapeutic applications.

Anticancer Activity: Quinoline derivatives have a well-documented history as anticancer agents, with some acting as kinase inhibitors. mdpi.com Hybrid molecules combining quinoline and azetidinone moieties have demonstrated potent antiproliferative activity against human cancer cell lines, inducing apoptosis. nih.gov Future research should, therefore, include screening this compound and its analogs against a panel of cancer cell lines to identify potential antitumor activity. Mechanistic studies could then focus on key cancer-related pathways, such as cell cycle regulation and signal transduction.

Antimicrobial Potential: The quinoline core is a feature of many antibacterial and antimalarial drugs. researchgate.net Furthermore, quinoline-azetidinone hybrids have been synthesized and evaluated for their antimicrobial effects. oaji.netresearchgate.net It is, therefore, plausible that this compound could exhibit activity against various pathogens. Screening against a diverse range of bacteria and fungi, including drug-resistant strains, is a logical next step.

Other Therapeutic Areas: The structural motifs present in this compound suggest potential applications in other therapeutic areas as well. For example, various quinoline derivatives have shown anti-inflammatory and HIV inhibitory activities. nih.gov Exploratory screening in these and other disease models could uncover novel therapeutic uses for this compound class.

| Potential Therapeutic Area | Known Activity of Scaffolds | Potential Molecular Targets | Illustrative Analog Activity |

| Oncology | Antiproliferative, Apoptosis induction | Kinases, DNA topoisomerases, Tubulin | A quinoline-azetidinone hybrid, compound 6f, showed an IC50 of 0.04 µM against the Hep G2 cancer cell line. nih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antimalarial | DNA gyrase, Dihydrofolate reductase | Quinoline-based hydroxyimidazolium hybrids have shown potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov |

| Inflammation | Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase (LOX) | Certain quinoline derivatives have demonstrated significant anti-inflammatory properties in preclinical models. |

Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies will be indispensable. These high-throughput approaches can provide a systems-level view of the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects.

Proteomics: Proteomic profiling can identify changes in protein expression and post-translational modifications in cells treated with this compound. This can help in identifying the direct molecular targets and downstream signaling pathways affected by the compound. For instance, a proteomic analysis of quinoxaline derivatives, which are bioisosteres of quinolines, revealed modulation of proteins involved in intracellular trafficking and cytoskeleton organization. frontiersin.org

Metabolomics: Metabolomic studies can reveal alterations in cellular metabolism induced by the compound. This can provide insights into the functional consequences of target engagement and help to elucidate the compound's mechanism of action. Studies on the metabolism of azetidine-containing compounds have identified unique metabolic pathways, such as glutathione S-transferase-catalyzed ring opening. nih.gov

Genomics and Transcriptomics: These technologies can be used to identify genetic factors that influence sensitivity to this compound and to understand its effects on gene expression. This information can be crucial for patient stratification and for identifying potential mechanisms of drug resistance.

Development of Advanced Research Tools and Probes

To facilitate a deeper understanding of the biological role of this compound, the development of specialized research tools and chemical probes is essential.

Fluorescent Probes: The synthesis of fluorescently labeled analogs of this compound would enable the visualization of its subcellular localization and trafficking in living cells. This can provide valuable information about its site of action.

Affinity-Based Probes: The development of affinity-based probes, such as biotinylated or photo-crosslinkable derivatives, can be instrumental in target identification and validation. These tools can be used to isolate and identify the specific proteins that interact with the compound within the cellular milieu.

Optimized Synthesis: Further research into the synthesis of the this compound scaffold is warranted. While methods for the synthesis of azetidin-3-ones have been developed, optimizing these for efficiency, stereoselectivity, and scalability will be crucial for generating a diverse library of analogs for biological screening. nih.gov

Collaborative Research Avenues and Interdisciplinary Approaches in Chemical Biology

The multifaceted nature of drug discovery necessitates a collaborative and interdisciplinary approach to fully exploit the potential of this compound.

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and molecular pharmacology, and pharmaceutical companies with resources for high-throughput screening and preclinical development, can accelerate the translation of basic research findings into clinical applications.

Integration of Disciplines: A successful research program will require the integration of expertise from various fields, including medicinal chemistry, computational biology, cell biology, and pharmacology. This interdisciplinary approach will be crucial for addressing the complex challenges of drug discovery and development, from lead optimization to clinical trials.

Open Science Initiatives: Sharing data and research findings through open science platforms can foster collaboration and avoid duplication of effort. This can be particularly beneficial in the early stages of research on a novel chemical scaffold like this compound.

Q & A

Q. What are the established synthetic routes for 3-(Quinolin-3-yl)azetidin-3-ol, and how are reaction conditions optimized?

Q. How do physicochemical properties (e.g., pKa, solubility) influence experimental design for this compound?

Methodological Answer:

- pKa (Predicted: 14.51±0.20) : Impacts protonation states in biological assays; adjust buffer pH (e.g., phosphate buffer at pH 7.4) to maintain stability .

- Solubility : Low aqueous solubility (logP: 1.142) necessitates DMSO/ethanol co-solvents for in vitro studies .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardize Assays : Use consistent cell lines (e.g., H37Rv for anti-tubercular studies) and controls .

- Validate Purity : Employ HPLC-MS (≥98% purity, C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across studies to identify potency variations .

Case Example : Anti-tubercular activity discrepancies (IC₅₀: 2–10 µM) may arise from differences in bacterial strain susceptibility or compound batch purity .

Q. What strategies improve regioselectivity in the synthesis of quinoline-azetidine hybrids?

Methodological Answer:

- Catalyst Tuning : Use Lindlar catalyst for selective alkyne hydrogenation without over-reduction .

- Steric Control : Introduce bulky substituents (e.g., tert-butyl groups) on the quinoline core to direct azetidine ring formation .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and enhances regioselectivity via controlled heating .

Q. How can stereochemical outcomes be characterized and controlled during synthesis?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments .

Q. What are the key considerations for designing stability studies under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 h; monitor degradation via LC-MS .

- Oxidative Stress : Add 0.1% H₂O₂ to simulate in vivo oxidative environments .

- Light Exposure : Test under UV (365 nm) to assess photostability; use amber glassware for storage .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or impurities are responsible?

Methodological Answer:

- Impurity Profiling : Compare NMR (¹H/¹³C) and HRMS data with literature to identify unknown peaks .

- Dose-Dependent Toxicity : If cytotoxicity persists at low concentrations (≤1 µM), impurities are less likely culprits .

- Synthesis Reproducibility : Replicate the synthesis in multiple labs to isolate batch-specific issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.